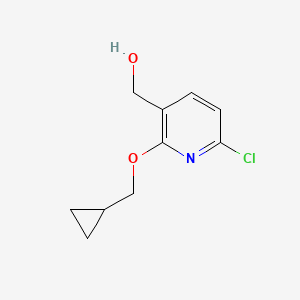

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol

Description

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

[6-chloro-2-(cyclopropylmethoxy)pyridin-3-yl]methanol |

InChI |

InChI=1S/C10H12ClNO2/c11-9-4-3-8(5-13)10(12-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 |

InChI Key |

VQNJYNZQELVZNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=N2)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyridine Precursors

Chlorination at the 6-position is typically achieved by treating hydroxyl- or methyl-substituted pyridine derivatives with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under reflux conditions. For example, 6-hydroxy-3-nitro-2-picoline can be converted to 6-chloro-3-nitro-2-picoline by heating with phosphorus pentachloride and phosphorus oxychloride at about 110°C for several hours. The reaction mixture is then cooled, quenched in ice-water, and the product isolated by filtration and drying, yielding up to 85% of the chlorinated intermediate as a solid.

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 6-hydroxy-3-nitro-2-picoline | PCl5, POCl3 | 110°C, 3.5 hours total | 85% | Chlorination at 6-position |

Introduction of Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent at the 2-position is introduced via nucleophilic substitution of a suitable leaving group (such as chlorine) on the pyridine ring by cyclopropylmethanol or its derivatives. This etherification can be catalyzed by bases such as cesium carbonate in polar aprotic solvents like toluene, often in the presence of palladium catalysts and phosphine ligands to facilitate coupling reactions.

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 2 | 6-chloro-2-methyl-3-nitropyridine | Cyclopropylmethanol, Cs2CO3, Pd(OAc)2, phosphine ligand | 70°C, overnight | 94-96% | Palladium-catalyzed etherification |

This method ensures high regioselectivity and excellent yields, with the cyclopropylmethoxy group installed selectively at the 2-position.

Reduction to Hydroxymethyl Group at 3-Position

The 3-position hydroxymethyl group can be introduced by reduction of a corresponding aldehyde or ester intermediate. While specific literature on direct reduction for this compound is limited, common organic synthesis methods involve:

- Reduction of 3-formyl or 3-carboxyl derivatives using mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Alternatively, selective catalytic hydrogenation under mild pressure and temperature.

These reductions must be carefully controlled to avoid affecting other functional groups like the chlorine or cyclopropylmethoxy substituents.

Representative Reaction Sequence

Analytical and Purification Techniques

- Purification : Silica gel chromatography using mixtures of heptane and ethyl acetate is commonly employed post-reaction to isolate pure intermediates and final products.

- Characterization : Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and electrospray ionization mass spectrometry (ESI-MS) are standard methods to confirm the structure of synthesized compounds, including verification of substitution patterns and purity.

Research Findings and Notes

- The chlorination step is highly efficient with phosphorus pentachloride and phosphorus oxychloride, achieving yields above 80% under controlled reflux conditions.

- Palladium-catalyzed etherification using cesium carbonate base provides excellent yields (94-96%) for introducing the cyclopropylmethoxy group, demonstrating the robustness of this method in constructing ether linkages on pyridine rings.

- Although specific reduction data for the hydroxymethyl group in this compound is scarce, standard hydride reductions are applicable and widely used in similar pyridine derivatives.

- Ultrasonic irradiation and InCl3 catalysis have been reported to enhance yields and reduce reaction times in related heterocyclic syntheses, suggesting potential optimization avenues for this compound's preparation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Chlorination at 6-position | Phosphorus pentachloride, phosphorus oxychloride, reflux at 110°C | 85 | Efficient chlorination of hydroxy-pyridine |

| Etherification at 2-position | Cyclopropylmethanol, cesium carbonate, Pd(OAc)2, phosphine ligand, 70°C overnight | 94-96 | High regioselectivity and yield |

| Reduction to hydroxymethyl at 3-position | NaBH4 or LiAlH4, mild conditions | Not specified | Standard hydride reduction methods applicable |

Chemical Reactions Analysis

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:

Scientific Research Applications

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data

Predicted Physicochemical Properties

- Collision Cross Section (CCS): For (6-chloro-4-methoxypyridin-3-yl)methanol, CCS values range from 130.8 Ų ([M+H]+) to 145.1 Ų ([M+Na]+) . Similar trends are expected for the target compound, with slight variations due to substituent bulk.

Biological Activity

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C10H12ClNO2 and features a pyridine ring substituted with a chloro group and a cyclopropylmethoxy group. The synthesis typically involves nucleophilic substitution reactions, starting from 6-chloropyridine and cyclopropylmethanol, often utilizing bases like sodium hydride to facilitate the reaction .

Synthetic Route Overview

- Starting Materials : 6-chloropyridine and cyclopropylmethanol.

- Reaction Conditions : Deprotonation of cyclopropylmethanol followed by nucleophilic substitution.

- Purification : Techniques such as column chromatography are employed to achieve high purity.

Biological Properties

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacteria, potentially through mechanisms that disrupt microbial cell wall synthesis. For instance, it may act as an inhibitor of enzymes critical for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, contributing to reduced inflammation in various biological models. This activity is crucial for developing treatments for conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or inflammatory responses.

- Receptor Modulation : It could interact with receptors that regulate inflammatory processes, although specific receptors remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to established antibiotics .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation such as cytokines and prostaglandins. These findings suggest its potential utility in treating inflammatory diseases .

- Pharmacokinetics : Research on the pharmacokinetic profile indicated favorable absorption characteristics, with studies showing a moderate half-life and good bioavailability in preclinical models .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.